molecular formula C7H3BrF5NO B1393073 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine CAS No. 1214332-83-8

3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine

Cat. No.: B1393073
CAS No.: 1214332-83-8
M. Wt: 292 g/mol
InChI Key: NYKZTQMBZUDIKN-UHFFFAOYSA-N
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Description

3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine is a versatile pyridine-based building block designed for advanced pharmaceutical research and development. Its strategic molecular architecture, featuring a bromo leaving group and a difluoromethoxy substituent, makes it a critical intermediate in the synthesis of complex bioactive molecules. The difluoromethoxy group (OCF2H) is of particular interest in medicinal chemistry, as it can act as a hydrogen bond donor, a property unique among polyfluorinated motifs. This allows it to mimic other functional groups like alcohols or thiols, thereby optimizing a compound's interaction with biological targets and improving key properties such as metabolic stability and membrane permeability . This reagent is exceptionally valuable in the structure-activity relationship (SAR) exploration of enzyme inhibitors. It serves as a key precursor for constructing molecules that target specific enzyme sub-regions, such as the allosteric pockets of phosphodiesterase 4D (PDE4D) . Researchers can utilize the bromine atom for efficient cross-coupling reactions to introduce diverse aromatic systems, fine-tuning the steric and electronic properties of potential inhibitors to achieve high affinity and selectivity. The incorporation of this compound into research programs accelerates the discovery of novel therapeutic agents for challenging neuropsychiatric and neurodegenerative disorders . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF5NO/c8-3-1-2-4(7(11,12)13)14-5(3)15-6(9)10/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKZTQMBZUDIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)OC(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

The synthesis typically begins with a suitably substituted pyridine precursor, such as 2-(difluoromethoxy)-6-(trifluoromethyl)pyridine . This compound can be synthesized via nucleophilic aromatic substitution or fluorination reactions involving pyridine derivatives.

Formation of the Difluoromethoxy Group

The difluoromethoxy moiety (-OCHF₂) can be introduced through nucleophilic substitution reactions using chlorodifluoromethane derivatives or via electrophilic fluorination strategies, often under mild conditions to prevent decomposition or side reactions.

Selective Bromination at the Pyridine Ring

Bromination Reagents and Conditions

The key step involves regioselective bromination at the 3-position of the pyridine ring:

Reagent Typical Conditions Notes
N-bromosuccinimide (NBS) 20-90°C, 2-6 hours Preferred for regioselectivity and milder conditions
Liquid bromine (Br₂) 20-80°C, controlled addition Used for larger scale, but requires careful handling

Research Findings:

  • Bromination with NBS under radical initiation or in the presence of a radical initiator (e.g., AIBN) enhances regioselectivity towards the 3-position.
  • Reaction temperature optimized around 65-75°C yields higher selectivity and efficiency, with reaction times of approximately 4.5-5.5 hours.

Reaction Monitoring and Purification

  • Reaction progress monitored via TLC or HPLC.
  • Post-reaction, the mixture is extracted with organic solvents, washed with saturated salt solutions, and purified via simple extraction and recrystallization, avoiding complex chromatography.

Alternative Synthetic Pathways

Multi-step Route via Intermediate Formation

A more elaborate route involves the following steps:

  • Nitro reduction : Starting from a nitro-substituted pyridine, reduction to amino derivatives (e.g., using palladium on carbon or zinc).
  • Diazotization : Conversion of amino groups to diazonium salts using nitrous acid or sodium nitrite under cold conditions (~0-5°C).
  • Electrophilic substitution with fluorination reagents : Introduction of the difluoromethoxy group via nucleophilic fluorination or electrophilic fluorinating agents like tetrafluoroboric acid.
  • Bromination : Final bromination step as described above.

This multi-step approach allows for better control over regioselectivity and functional group compatibility.

Research Data and Reaction Optimization

Parameter Optimal Range Reference/Notes
Reaction temperature 65-75°C Higher temperatures improve yield and selectivity
Reaction time 4.5-5.5 hours Ensures complete bromination
Brominating agent N-bromosuccinimide Preferred for regioselectivity
Solvent Acetic acid, dichloromethane Common solvents for bromination
Purification Water extraction, washing, recrystallization Simplifies process, avoids chromatography

Summary of the Synthesis Process

Step Description Key Conditions
1 Preparation of pyridine precursor with difluoromethoxy and trifluoromethyl groups Nucleophilic substitution, fluorination
2 Bromination at the 3-position NBS, 65-75°C, 4.5-5.5 hours
3 Extraction and purification Water wash, recrystallization

Notes on Industrial Scalability and Cost-Effectiveness

  • Using readily available reagents like NBS and common solvents facilitates scale-up.
  • Mild reaction conditions reduce energy costs and improve safety.
  • Simplified purification steps (extraction and recrystallization) enhance throughput and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and nitrogen atoms allows it to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact mechanism can vary depending on the specific application and target molecule .

Comparison with Similar Compounds

3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine

  • CAS : 1805295-62-8
  • Molecular Formula : C₇H₃BrF₅N
  • Key Differences: The substitution of the difluoromethoxy group (-OCHF₂) with a difluoromethyl (-CHF₂) group reduces the compound’s polarity and electron-withdrawing effects.
  • Applications : Like the target compound, it is used in medicinal intermediates but is listed as discontinued, limiting its availability .

3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine

  • CAS : 1159512-36-3
  • Molecular Formula : C₆H₂BrF₄N
  • Key Differences: Replacing the difluoromethoxy group with fluorine simplifies the structure but increases electronegativity at position 2.
  • Safety : Classified under UN GHS Revision 8, it requires careful handling due to inhalation hazards .

2-Bromo-6-(difluoromethoxy)pyridine

  • CAS : 1214345-40-0
  • Similarity : 66%
  • Key Differences : The bromine and difluoromethoxy groups are transposed (bromine at position 2 vs. 3), significantly altering electronic distribution. The meta-substituted bromine in the target compound offers better regioselectivity in coupling reactions compared to ortho-substituted analogues .

3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine

  • CAS : 2137028-35-2
  • Molecular Formula : C₆H₃BrClF₃N₂
  • Key Differences : The addition of a chlorine atom at position 5 and an amine at position 2 increases molecular weight (275.45 g/mol) and introduces nucleophilic reactivity. This compound is more suited for electrophilic aromatic substitution than cross-coupling .

3-Bromo-2-chloro-6-(trifluoromethyl)pyridine

  • CAS : 1159512-34-1
  • Similarity : 80%
  • Key Differences : Chlorine at position 2 provides a stronger electron-withdrawing effect than difluoromethoxy, enhancing stability but reducing solubility in polar solvents. This compound is preferred in reactions requiring slow, controlled substitution .

Physicochemical and Reactivity Comparison

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Substituents (Positions) Key Reactivity Features
Target Compound ~277 (estimated) Br (3), -OCHF₂ (2), -CF₃ (6) High cross-coupling efficiency, metabolic stability
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine 237.99 Br (3), F (2), -CF₃ (6) Enhanced electronegativity, lower steric bulk
3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine 276.00 Br (3), -CHF₂ (2), -CF₃ (6) Reduced polarity, discontinued availability
2-Bromo-6-(trifluoromethyl)pyridine 225.99 Br (2), -CF₃ (6) Steric hindrance limits coupling efficiency

Biological Activity

3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine (CAS No. 1214332-83-8) is a fluorinated pyridine derivative that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound features a pyridine ring with multiple fluorinated substituents, which significantly influence its chemical behavior and biological activity. It can be synthesized through various methods, typically involving difluoromethylation and bromination reactions. The presence of both difluoromethoxy and trifluoromethyl groups enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl and difluoromethoxy groups exhibit notable antimicrobial activities. For instance, similar trifluoromethylpyridine derivatives have shown effectiveness against various bacterial strains. A study reported that novel trifluoromethylpyridine amide derivatives demonstrated significant antibacterial activity, suggesting that this compound might possess comparable properties .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound's lipophilicity, facilitating better membrane permeability.
  • Inhibition of Cellular Processes : Similar compounds have been shown to inhibit key cellular processes in pathogens or cancer cells, potentially leading to reduced viability or proliferation.

Case Studies and Research Findings

  • Antibacterial Activity : A study examined various trifluoromethylpyridine derivatives for antibacterial efficacy against Xanthomonas oryzae (Xoo) and Ralstonia solanacearum. Compounds with similar structural motifs demonstrated significant inhibition rates, suggesting that this compound could exhibit similar effects at varying concentrations .
  • Fluorinated Drug Development : Research into the ADME (absorption, distribution, metabolism, and excretion) properties of fluorinated compounds has shown that they often have enhanced metabolic stability and bioavailability compared to non-fluorinated analogs. This suggests that this compound may be a viable candidate for further drug development .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineInhibition Rate (%)
Trifluoromethylpyridine Amide Derivative F3AntibacterialXanthomonas oryzae31%
Trifluoromethylpyridine Amide Derivative E6AntibacterialRalstonia solanacearum67%
Similar Pyridine DerivativeAnticancerVarious Cancer Cell LinesVariable

Q & A

Basic Research Questions

Q. What is the molecular structure and key substituents of 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine, and how do they influence its reactivity?

  • The compound features a pyridine core substituted with a bromine atom at position 3, a difluoromethoxy group at position 2, and a trifluoromethyl group at position 5. These substituents enhance electrophilicity (via bromine’s leaving-group potential) and lipophilicity (via fluorinated groups), enabling applications in cross-coupling reactions and drug discovery .
  • Key Data : Molecular formula: C₇H₃BrF₅NO; Molecular weight: ~292.001 g/mol .

Q. What are the primary synthetic routes for this compound?

  • A common method involves bromination of 2-(difluoromethoxy)-6-(trifluoromethyl)pyridine using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or light exposure). Reaction optimization focuses on regioselectivity to avoid polybromination .
  • Methodological Note : Purification via column chromatography or recrystallization is critical due to byproduct formation .

Q. How does the difluoromethoxy group impact the compound’s stability and electronic properties?

  • The difluoromethoxy group (-OCF₂H) introduces electron-withdrawing effects, lowering the pyridine ring’s electron density. This enhances resistance to oxidative degradation and improves metabolic stability in biological systems .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions using this compound as a substrate?

  • The bromine atom serves as a reactive site for coupling with aryl boronic acids. Catalytic systems (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and inert conditions (N₂ atmosphere) are recommended. Steric hindrance from the trifluoromethyl group may necessitate tailored ligands (e.g., XPhos) to improve yields .
  • Case Study : In Pfizer’s patent (EP 4219464), coupling with piperazine derivatives achieved >80% yield using [Pd(dppf)Cl₂] and K₂CO₃ in dioxane .

Q. How do conflicting data on regioselectivity in bromination reactions arise, and how can they be resolved?

  • Discrepancies in bromination positions may stem from competing radical vs. electrophilic pathways. Controlled experiments (e.g., varying initiators like AIBN vs. light) and DFT calculations can clarify dominant mechanisms. For example, radical bromination favors position 3 due to steric and electronic factors .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • NMR : ¹⁹F NMR distinguishes CF₃ (δ ~ -60 ppm) and OCF₂H (δ ~ -80 ppm) groups.
  • HPLC-MS : Quantifies impurities (e.g., debrominated byproducts) using reverse-phase C18 columns and electrospray ionization .
  • X-ray Crystallography : ORTEP-3 software validates crystal structures, resolving ambiguities in substituent orientation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • The compound’s fluorinated groups may generate toxic hydrofluoric acid upon decomposition. Use PPE (gloves, goggles), work in fume hoods, and neutralize waste with calcium carbonate. Refer to SDS guidelines for flammability and inhalation risks .

Contradiction Analysis

  • Synthetic Routes : emphasizes bromination with NBS, while references palladium-catalyzed coupling. These are complementary steps (synthesis vs. functionalization), not contradictory.
  • Safety Data : (SDS) highlights inhalation risks, whereas notes flammability. Both align with standard fluoropyridine precautions .

Methodological Recommendations

  • For scale-up synthesis , prioritize flow chemistry to control exothermic bromination steps.
  • In biological assays , use LC-MS/MS to track metabolic byproducts (e.g., defluorinated derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine

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